

An In-depth Technical Guide to Trimopam (Trimethoprim): Chemical Structure and Properties

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Compound of Interest

Compound Name: Trimopam

Cat. No.: B1683655

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Abstract

Trimopam, known scientifically as Trimethoprim, is a synthetic antibacterial agent belonging to the diaminopyrimidine class of drugs. It functions as a potent and selective inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folic acid metabolic pathway of bacteria. This inhibition disrupts the synthesis of essential DNA, RNA, and amino acids, leading to a bacteriostatic effect. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacological characteristics, and synthesis of **Trimopam**. Detailed experimental protocols for key assays are also presented to facilitate further research and development.

Chemical Identity and Structure

Trimopam is the common trade name for the compound Trimethoprim. Its chemical structure consists of a pyrimidine-2,4-diamine moiety linked to a 3,4,5-trimethoxybenzyl group.

Table 1: Chemical Identifiers of **Trimopam** (Trimethoprim)

Identifier	Value
IUPAC Name	5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine[1]
CAS Number	738-70-5
Molecular Formula	C ₁₄ H ₁₈ N ₄ O ₃ [1]
SMILES	<chem>COC1cc(Cc2cnc(N)nc2N)cc(OC)c1OC</chem>

Physicochemical Properties

The physicochemical properties of **Trimopam** are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for formulation development.

Table 2: Physicochemical Properties of **Trimopam** (Trimethoprim)

Property	Value
Molecular Weight	290.32 g/mol
Appearance	White to light yellow, odorless, bitter crystalline powder
Melting Point	199-203 °C
pKa	7.12
Solubility in Water	0.4 g/L
Solubility in Organic Solvents	Soluble in dimethylformamide, slightly soluble in chloroform and methanol, very slightly soluble in ethanol and acetone, practically insoluble in ether and benzene.
LogP (Octanol/Water)	0.91

Pharmacological Properties

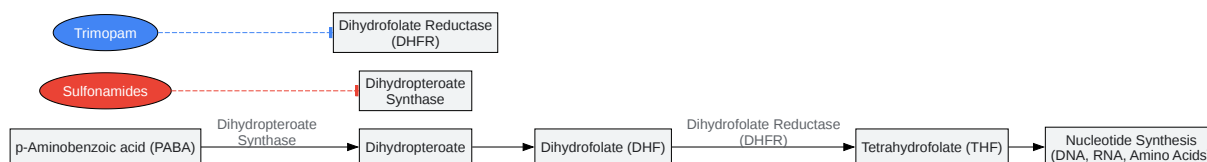
Trimopam's therapeutic efficacy is derived from its specific interaction with the bacterial folate pathway.

Table 3: Pharmacological Properties of **Trimopam** (Trimethoprim)

Property	Description
Mechanism of Action	Selective inhibitor of bacterial dihydrofolate reductase (DHFR), preventing the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF).
Pharmacodynamics	Bacteriostatic. Inhibition of THF synthesis disrupts the production of purines, thymidine, and certain amino acids, thereby arresting bacterial growth.
Pharmacokinetics	
Absorption	Rapidly and almost completely absorbed from the gastrointestinal tract.
Distribution	Widely distributed in body tissues and fluids, including kidneys, lungs, and cerebrospinal fluid. Approximately 44% is bound to plasma proteins.
Metabolism	Metabolized in the liver to a small extent (10-20%) into oxide and hydroxylated metabolites.
Excretion	Primarily excreted unchanged in the urine via glomerular filtration and tubular secretion. The half-life is approximately 8-10 hours in adults with normal renal function.

Signaling Pathway

Trimopam's primary mechanism of action involves the disruption of the bacterial folate synthesis pathway. This pathway is essential for the production of nucleotides, which are the building blocks of DNA and RNA.



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Folate Synthesis Pathway and Sites of Inhibition.

Experimental Protocols

Dihydrofolate Reductase (DHFR) Inhibition Assay

This spectrophotometric assay measures the ability of **Trimopam** to inhibit the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

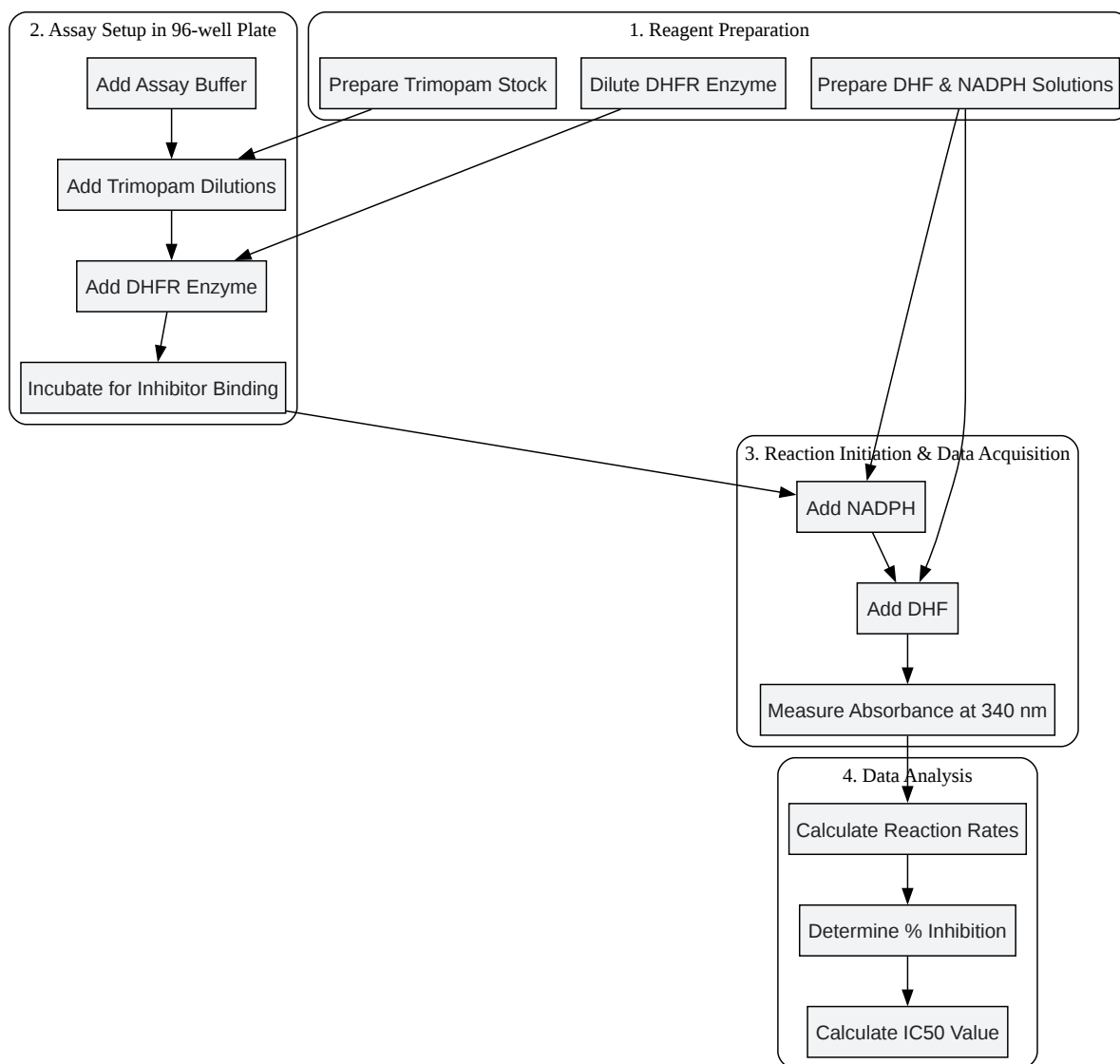
Materials:

- Recombinant Dihydrofolate Reductase (DHFR) enzyme
- Dihydrofolic acid (DHF)
- NADPH
- Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)
- **Trimopam** (or other inhibitors)
- 96-well UV-transparent microplates
- Microplate spectrophotometer

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of **Trimopam** in a suitable solvent (e.g., DMSO).
 - Prepare working solutions of DHF and NADPH in the assay buffer.
 - Dilute the DHFR enzyme to the desired concentration in the assay buffer.
- Assay Setup:
 - In each well of the microplate, add the following in order:
 - Assay Buffer
 - **Trimopam** solution at various concentrations (or solvent control)
 - DHFR enzyme solution
 - Incubate the plate at room temperature for a specified period (e.g., 10 minutes) to allow for inhibitor binding.
- Reaction Initiation:
 - Initiate the enzymatic reaction by adding the NADPH solution to each well.
 - Immediately follow with the addition of the DHF solution.
- Data Acquisition:
 - Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using the microplate spectrophotometer.
- Data Analysis:
 - Calculate the rate of NADPH oxidation (decrease in absorbance per unit time) for each concentration of **Trimopam**.
 - Determine the percent inhibition relative to the solvent control.

- Plot the percent inhibition against the logarithm of the **Trimopam** concentration to determine the IC_{50} value.



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Experimental Workflow for DHFR Inhibition Assay.

Synthesis of Trimopam

One common synthetic route to **Trimopam** involves the condensation of 3,4,5-trimethoxybenzaldehyde with 3-anilinopropionitrile, followed by cyclization with guanidine.^{[2][3][4][5]}

Materials:

- 3,4,5-Trimethoxybenzaldehyde
- 3-Anilinopropionitrile
- Sodium methoxide
- Toluene
- Dimethyl sulfoxide (DMSO)
- Guanidine hydrochloride
- Ethanol
- Hydrochloric acid
- Sodium hydroxide

Procedure:

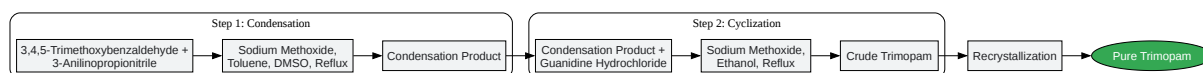
Step 1: Condensation

- To a reaction flask equipped with a reflux condenser and a Dean-Stark trap, add 3,4,5-trimethoxybenzaldehyde, 3-anilinopropionitrile, sodium methoxide, toluene, and DMSO.
- Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

- Once the reaction is complete (monitored by TLC), cool the mixture and remove the toluene under reduced pressure.
- Add water to the residue to precipitate the crude condensation product.
- Filter, wash with water, and dry the product.

Step 2: Cyclization

- Dissolve the condensation product and guanidine hydrochloride in ethanol.
- Add a solution of sodium methoxide in ethanol to the mixture.
- Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).
- Cool the reaction mixture and partially evaporate the solvent.
- Add water to precipitate the crude **Trimopam**.
- Filter the solid, wash with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure **Trimopam**.



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Synthetic Pathway for **Trimopam**.

Conclusion

Trimopam (Trimethoprim) remains a clinically important antibacterial agent due to its well-defined mechanism of action and favorable pharmacokinetic profile. This technical guide has provided a detailed overview of its chemical structure, physicochemical and pharmacological

properties, and synthetic methodologies. The included experimental protocols offer a foundation for researchers to further investigate its properties and develop new applications. A thorough understanding of these technical aspects is essential for the continued effective use and future development of **Trimopam** and related compounds in the fight against bacterial infections.

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